molecular formula C9H6F2O2 B3429794 2,4-Difluorocinnamic acid CAS No. 774-73-2

2,4-Difluorocinnamic acid

Cat. No.: B3429794
CAS No.: 774-73-2
M. Wt: 184.14 g/mol
InChI Key: PQDXPFJQTKGTFP-DUXPYHPUSA-N
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Description

Contextualization of Fluorinated Cinnamic Acid Derivatives in Scientific Inquiry

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a widely employed strategy in medicinal chemistry and materials science to modify molecular properties. ontosight.ainih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a compound's electronic distribution, reactivity, bioavailability, and metabolic stability. ontosight.aiontosight.ai

In the context of cinnamic acid derivatives, fluorination has been explored to enhance their inherent biological activities. ontosight.aiontosight.ai Cinnamic acids and their derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The strategic placement of fluorine atoms on the cinnamic acid scaffold can amplify these effects, leading to the development of more potent therapeutic agents. ontosight.ainih.gov For instance, fluorinated cinnamic acid derivatives have been investigated as enzyme inhibitors and as frameworks for anticancer drugs. ontosight.ainih.gov Beyond medicine, the conjugated double bond system in these compounds makes them suitable for synthesizing polymers and other advanced materials with tailored optical and electrical properties. ontosight.ai

Overview of Current Research Trajectories for 2,4-Difluorocinnamic Acid

Current research on this compound is multifaceted, spanning its application as a synthetic intermediate and its functional role in advanced analytical techniques and materials.

Synthetic Chemistry: A primary area of research involves using this compound as a precursor for the synthesis of more complex molecules. It is a key intermediate for producing various pharmaceuticals and agrochemicals. guidechem.comgoogle.com Its derivatives are being explored for potential therapeutic applications, including anticancer and antineuroinflammatory agents. guidechem.comacs.org

Materials Science: In materials science, the focus is on its utility in creating functional materials. Research has been conducted on the [2+2] photodimerization of this compound in its crystalline state, studying how its molecular environment influences its reactivity under pressure. acs.org This line of inquiry is relevant to understanding and controlling solid-state reactions for designing new materials.

Analytical Chemistry: A significant and novel application of this compound derivatives is in the field of mass spectrometry. Specifically, α-cyano-2,4-difluorocinnamic acid has been identified as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.orgnih.govresearchgate.net This technique is crucial for the analysis of large biomolecules and synthetic polymers. The fluorinated matrix has shown particular promise for the sensitive analysis of phospholipids (B1166683) and peptides. nih.govresearchgate.net

Methodological Frameworks in Contemporary this compound Research

The synthesis and characterization of this compound and its derivatives rely on established and advanced chemical techniques.

Synthesis: The preparation of trans-substituted cinnamic acids, including the 2,4-difluoro variant, is often achieved through condensation reactions. A common method involves the reaction of a substituted benzaldehyde (B42025) (in this case, 2,4-difluorobenzaldehyde) with malonic acid. rsc.org This reaction is typically catalyzed by a base like piperidine (B6355638) in a solvent such as pyridine (B92270). rsc.org Other synthetic routes mentioned for similar compounds include the Perkin reaction and palladium-catalyzed cross-coupling reactions like the Heck reaction. ontosight.ai

Characterization and Analysis: A suite of analytical methods is employed to confirm the structure and purity of this compound and to study its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques used to elucidate the molecular structure. rsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. Its derivatives are notably used within advanced MS techniques like MALDI-TOF (Time-of-Flight) MS. nih.govresearchgate.net

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound. sigmaaldrich.com

Spectrophotometry: UV-Vis absorption spectroscopy is used to study the electronic properties of the molecule. rsc.org

X-ray Crystallography: This technique is used to determine the precise three-dimensional arrangement of atoms in the crystalline state, which is crucial for studies on solid-state reactivity. acs.org

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₉H₆F₂O₂ guidechem.com
CAS Number 94977-52-3 guidechem.com
Appearance White solid guidechem.com
Solubility Sparingly soluble in water guidechem.com

Table 2: Research Applications of this compound and its Derivatives

Research Area Specific Application Key Findings Reference(s)
Organic Synthesis Intermediate for agrochemicals and pharmaceuticals. A versatile building block for introducing fluorine into molecules. guidechem.comgoogle.com
Materials Science Study of [2+2] photodimerization in crystals. Reactivity is influenced by pressure and fluorine substituent effects. acs.org
Analytical Chemistry Matrix for MALDI-MS (as α-cyano-2,4-difluorocinnamic acid). Enables sensitive analysis of phospholipids and peptides. nih.govresearchgate.netresearchgate.net
Medicinal Chemistry Potential anticancer and antimicrobial agent. Exhibits potential biological activities, a subject of ongoing research. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDXPFJQTKGTFP-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94977-52-3, 774-73-2
Record name 2,4-Difluorocinnamic Acid
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Record name 774-73-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Transformations of 2,4 Difluorocinnamic Acid

Strategies for Regioselective Synthesis of 2,4-Difluorocinnamic Acid

The precise placement of the fluorine atoms at the 2 and 4 positions of the cinnamic acid backbone is crucial for its desired properties. Several synthetic methods can be employed to achieve this regioselectivity.

One notable method involves the reaction of a diazonium salt derived from 2,4-difluoroaniline (B146603) with acrylic acid in the presence of a homogeneous palladium-containing catalyst. This approach, conducted at temperatures ranging from -5 to 100°C, provides a direct route to this compound google.com. A specific example of this reaction involves adding a solution of sodium nitrite (B80452) to a cooled mixture of 2,4-difluoroaniline in sulfuric acid and water to form the diazonium salt. This is then added to a solution of acrylic acid containing palladium(II) acetate (B1210297) at a controlled temperature google.com.

The Perkin reaction , a classical method for synthesizing cinnamic acids, can also be adapted for this purpose. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid rsc.orguns.ac.id. For the synthesis of this compound, 2,4-difluorobenzaldehyde (B74705) would be reacted with acetic anhydride and sodium acetate uns.ac.idscispace.com. The reaction is typically heated to high temperatures, often in the range of 160-180°C, for several hours uns.ac.id.

Another powerful tool for the synthesis of cinnamic acid derivatives is the Mizoroki-Heck reaction , which involves the palladium-catalyzed coupling of an aryl halide with an alkene organic-chemistry.org. In the context of this compound synthesis, this would involve the reaction of a dihalobenzene, such as 1-bromo-2,4-difluorobenzene (B57218) or 1-iodo-2,4-difluorobenzene, with acrylic acid in the presence of a palladium catalyst and a base organic-chemistry.org. The use of a solid-supported palladium(II) complex has been shown to be effective and allows for catalyst recycling google.com.

Reaction Starting Materials Key Reagents/Catalysts General Conditions
Diazonium Salt Reaction2,4-Difluoroaniline, Acrylic acidSodium nitrite, Sulfuric acid, Palladium(II) acetate-5 to 100°C
Perkin Reaction2,4-Difluorobenzaldehyde, Acetic anhydrideSodium acetateHigh temperature (e.g., 160-180°C)
Mizoroki-Heck Reaction1-Bromo-2,4-difluorobenzene, Acrylic acidPalladium catalyst (e.g., solid-supported Pd(II) complex), Base35-110°C

Functionalization Reactions of the Carboxylic Acid Moiety in Difluorocinnamic Acid Systems

The carboxylic acid group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, allowing for the synthesis of a diverse range of derivatives.

Esterification is a common transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a widely used method masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com. This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed masterorganicchemistry.com. For example, reacting this compound with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 2,4-difluorocinnamate.

Amidation , the formation of an amide bond, is another key functionalization reaction. This can be achieved by reacting this compound with an amine. The direct reaction is often slow, so coupling agents are typically employed to activate the carboxylic acid.

Decarboxylation , the removal of the carboxyl group, can also be a significant transformation for cinnamic acids, leading to the formation of styrenic compounds.

Reaction Reagents Product Functional Group
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Ester
AmidationAmine, Coupling agentAmide
DecarboxylationHeat or catalystAlkene (Styrene derivative)

Derivatization Approaches for Modulating the Aromatic Ring and Alkene Linkage in Fluorocinnamic Acid Analogues

Further diversification of this compound analogues can be achieved by modifying the aromatic ring and the alkene linkage.

Aromatic Ring Functionalization

The fluorine atoms and the acrylic acid side chain on the benzene (B151609) ring influence the regioselectivity of further substitutions on the aromatic ring. Both fluorine and the alkene are generally considered ortho-, para-directing groups, while the carboxylic acid moiety is a deactivating meta-director in electrophilic aromatic substitution reactions organicchemistrytutor.comlibretexts.orglibretexts.orgaakash.ac.in. The interplay of these directing effects will determine the position of incoming electrophiles.

Electrophilic Aromatic Substitution:

Halogenation: Introduction of additional halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using a halogen and a Lewis acid catalyst chemguide.co.uk. The position of substitution will be directed by the existing fluorine and cinnamic acid groups.

Nitration: The introduction of a nitro group (-NO₂) is typically carried out using a mixture of nitric acid and sulfuric acid masterorganicchemistry.comrsc.org. The strong electron-withdrawing nature of the nitro group can be useful for further synthetic transformations.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be accomplished using fuming sulfuric acid libretexts.org. This reaction is often reversible.

Alkene Linkage Functionalization

The carbon-carbon double bond in the acrylic acid side chain is susceptible to a variety of addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) berkeley.eduresearchgate.net. This reaction converts this compound to 3-(2,4-difluorophenyl)propanoic acid. A study on the transfer hydrogenation of 4-fluorocinnamic acid demonstrated the selective reduction of the alkene double bond in the presence of the carboxylic acid group berkeley.edu.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond leads to the formation of a dihalo derivative chemguide.co.ukyoutube.compressbooks.pub. This reaction typically proceeds via an anti-addition mechanism chemistrysteps.com.

Epoxidation: The alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom, using a peroxy acid.

Dihydroxylation: The double bond can be converted to a vicinal diol (two adjacent hydroxyl groups) through syn- or anti-dihydroxylation methods.

Reaction Type Reagents Modification
Aromatic Ring
HalogenationHalogen (e.g., Br₂), Lewis AcidAddition of a halogen atom to the aromatic ring
NitrationNitric Acid, Sulfuric AcidAddition of a nitro group to the aromatic ring
SulfonationFuming Sulfuric AcidAddition of a sulfonic acid group to the aromatic ring
Alkene Linkage
HydrogenationH₂, Pd/CSaturation of the double bond
HalogenationHalogen (e.g., Br₂)Addition of two halogen atoms across the double bond
EpoxidationPeroxy acidFormation of an epoxide
Dihydroxylatione.g., OsO₄ or KMnO₄Addition of two hydroxyl groups across the double bond

Catalytic Systems and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.org. These principles can be applied to the synthesis of this compound to develop more environmentally benign and efficient methods.

The use of catalytic systems is a cornerstone of green chemistry, as catalysts can increase reaction rates and selectivity, often under milder conditions than stoichiometric reagents acs.org. As mentioned in section 2.1, palladium-catalyzed reactions like the Heck reaction are effective for synthesizing cinnamic acids google.com. The development of highly active and recyclable catalysts, such as solid-supported palladium complexes, further enhances the greenness of these processes by minimizing waste and catalyst leaching into the product google.com.

Other green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product acs.org. The Mizoroki-Heck reaction, for example, can have a good atom economy.

Use of Safer Solvents and Auxiliaries: Exploring the use of less hazardous solvents or even solvent-free conditions. Microwave-assisted organic synthesis has been explored for the Knoevenagel condensation to produce cinnamic acids, often with reduced reaction times and in some cases, without a solvent semanticscholar.org.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave heating or sonochemistry, which can accelerate reaction rates at lower bulk temperatures compared to conventional heating uns.ac.idscispace.com.

Alternative Catalysts: Investigating the use of more benign and abundant metal catalysts or even organocatalysts to replace potentially toxic or expensive heavy metal catalysts. For instance, the Knoevenagel condensation for cinnamic acid synthesis has been reported using catalysts like ammonium (B1175870) acetate or DABCO under greener conditions semanticscholar.orgresearchgate.net. A green synthesis of cinnamic acid has been reported using the Knoevenagel condensation with benzaldehyde (B42025) and malonic acid in ethanol with pyridine (B92270) as a catalyst, offering a more environmentally friendly alternative to the conventional Perkin reaction bepls.com.

Green Chemistry Principle Application in this compound Synthesis
Catalysis Use of recyclable palladium catalysts in Heck reactions.
Atom Economy Heck reaction offers a good atom economy.
Safer Solvents Exploring solvent-free conditions or use of greener solvents like ethanol.
Energy Efficiency Use of microwave irradiation or ultrasound to reduce reaction times and energy input.
Alternative Catalysts Investigating organocatalysts for condensation reactions.

Advanced Spectroscopic and Analytical Techniques for the Characterization of 2,4 Difluorocinnamic Acid

High-Resolution Mass Spectrometry Applications for Structural Elucidation and Quantitative Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique that measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of elemental formulas. bioanalysis-zone.com This capability is essential for the unambiguous identification of 2,4-Difluorocinnamic acid and its potential metabolites or degradation products. bioanalysis-zone.comhilarispublisher.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for analyzing a wide range of chemical compounds, including polar molecules like cinnamic acid derivatives, with minimal fragmentation. nih.govresearchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix material, often a derivative of cinnamic or benzoic acid itself, which absorbs the laser energy and facilitates the gentle ionization of the analyte. nih.gov Derivatives such as α-cyano-4-hydroxycinnamic acid (CHCA) and 4-chloro-α-cyanocinnamic acid are commonly used as matrices. nih.govsigmaaldrich.com

The selection of an appropriate matrix is critical for successful analysis, and factors such as vacuum stability and absorbance at the laser's wavelength are key considerations. nih.govchemrxiv.org Research into aminated cinnamic acid analogs has shown their potential as effective dual-polarity matrices for high-spatial-resolution imaging mass spectrometry. chemrxiv.org While specific studies on this compound using MALDI are not extensively detailed in the provided results, the principles applied to other cinnamic acids are directly relevant. nih.govscispace.com For instance, the analysis of peptides and lipids often employs cinnamic acid-derived matrices, highlighting the versatility of this class of compounds in MALDI applications. researchgate.netresearchgate.net Nanostructured Laser Desorption/Ionization (NALDI) represents an advancement that can offer improvements in analysis through matrix optimization. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry, making it a powerful tool for quantitative analysis and the identification of compounds in complex mixtures. nih.govrsc.org This technique is exceptionally well-suited for purity assessment and metabolite profiling of this compound. nih.govresearchgate.net

In a typical LC-MS setup, the compound is first separated from impurities or other metabolites on an HPLC column. nih.gov The eluent is then introduced into the mass spectrometer, where the components are ionized and detected. rsc.org Electrospray ionization (ESI) is a common ionization source used for this purpose. nih.govnih.gov The development of a rapid and sensitive LC-MS/MS method allows for the simultaneous quantification of multiple compounds. nih.gov For instance, a method for analyzing 4-fluorocinnamic acid involved monitoring its degradation and identifying intermediates using LC/MS. researchgate.net The use of high-resolution mass spectrometry in conjunction with LC (LC-HR-MS) further enhances the ability to identify unknown metabolites by providing accurate mass data, which helps in determining the elemental composition. hilarispublisher.comnih.gov

Parameter LC-MS/MS Method for Cinnamic Acid Analysis
Chromatography Reverse-phase liquid chromatography (e.g., C18 column) nih.gov
Mobile Phase Gradient elution with water (containing 0.1% formic acid) and methanol (B129727) nih.gov
Ionization Source Electrospray Ionization (ESI), often in negative mode for acids nih.govnih.gov
Detection Mode Selective Reaction Monitoring (SRM) or Full Scan (HR-MS) nih.govnih.gov
Application Quantification, purity analysis, identification of metabolites and degradation products nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure and conformation of organic molecules in both solution and solid states. auremn.org.brsioc.ac.cn It provides information on the chemical environment of individual atoms (chemical shifts) and their connectivity through scalar couplings. auremn.org.brnih.gov For this compound, NMR is used to confirm the substitution pattern on the aromatic ring and the stereochemistry of the double bond. The technique is highly versatile and can be applied to study conformational changes, reaction kinetics, and molecular interactions. sioc.ac.cnnih.govnih.gov

Solid-State NMR (ssNMR) is particularly powerful for studying the structure and dynamics of molecules in their crystalline form. researchgate.net It provides insights into molecular packing, which is crucial for understanding solid-state properties like photoreactivity. researchgate.nettib.eu The [2+2] photodimerization of cinnamic acid derivatives in the solid state is a well-studied phenomenon where ssNMR has been instrumental. researchgate.netacs.org

Studies on fluorinated cinnamic acids have used ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR to monitor the progress of photodimerization reactions. researchgate.net The chemical shifts of the carbon atoms, especially the olefinic and carboxylic carbons, are sensitive to the molecular conformation (e.g., synplanar vs. antiplanar) and the crystal packing environment. tib.eu Differences in photoreactivity between different fluorinated isomers have been rationalized by analyzing their crystal structures and ssNMR data. researchgate.net For example, the investigation of 2,5-difluorocinnamic and 3,5-difluorocinnamic acids revealed how fluorine substitution affects reactivity. researchgate.net These methodologies are directly applicable to studying the solid-state behavior of this compound.

Technique Application for Fluorocinnamic Acids Key Findings from Related Compounds
¹³C CPMAS NMR Monitoring solid-state [2+2] photodimerization researchgate.netReaction rates and pathways can be determined; differences in reactivity are linked to substituent effects and crystal packing. researchgate.net
¹³C Chemical Shifts Structural and conformational analysis tib.euOlefinic and aromatic carbon signals are sensitive to molecular conformation and packing, allowing for differentiation between polymorphs. tib.eu
DFT Calculations Aiding spectral assignment and analysis researchgate.netCalculated chemical shifts show good agreement with experimental data, supporting structural interpretations. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's functional groups. ksu.edu.saspectroscopyonline.com These two techniques are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., C=O, O-H), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., C=C, C-C). ksu.edu.sanih.gov

For this compound, IR and Raman spectra can be used to identify key functional groups. The strong absorption band for the C=O stretching of the carboxylic acid group is expected in the IR spectrum, while the C=C stretching of the alkene and aromatic ring would be prominent in the Raman spectrum. core.ac.ukamericanpharmaceuticalreview.com A study on the closely related 2,4-difluorobenzoic acid used FT-IR and FT-Raman spectroscopy, combined with quantum chemical calculations, to perform a complete assignment of vibrational modes. nih.gov This approach allows for a detailed understanding of the molecule's vibrational properties and can be used to study intermolecular interactions, such as the hydrogen bonding in the carboxylic acid dimers. nih.gov

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Primary Detection Method
O-H Stretch (Carboxylic Acid Dimer)~2500-3300 (broad)IR core.ac.uk
C=O Stretch (Carboxylic Acid)~1680-1710IR (Strong) core.ac.uk
C=C Stretch (Alkene)~1625-1650Raman (Strong) ksu.edu.sa
C=C Stretch (Aromatic)~1450-1600IR, Raman ksu.edu.sa
C-F Stretch~1100-1250IR (Strong)

Advanced Chromatographic Methods (HPLC, IC) in the Context of Fluorocinnamic Acid Analysis

Advanced chromatographic methods are essential for the separation, identification, and quantification of this compound and related compounds. researchgate.netmdpi.com High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like cinnamic acids. researchgate.netnih.gov

HPLC analysis of this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous acidic buffer and an organic solvent like methanol or acetonitrile. lcms.cz Detection is often performed using a UV detector, as the conjugated system of the cinnamic acid moiety absorbs strongly in the UV region. HPLC is used to assess purity, quantify the compound in various samples, and monitor the progress of chemical reactions or biodegradation. researchgate.netnih.gov

Ion Chromatography (IC) is a specialized form of HPLC used for separating ionic species. While less common for the direct analysis of the parent acid, it is an invaluable tool for quantifying inorganic anions that may be produced during its degradation, such as the fluoride (B91410) ion (F⁻). researchgate.netthermofisher.com The biodegradation of 4-fluorocinnamic acid has been monitored by measuring the stoichiometric release of fluoride using IC. researchgate.net This same approach can be applied to study the metabolic fate of this compound, providing a direct measure of defluorination. nih.gov

Computational Chemistry and Mechanistic Elucidation of 2,4 Difluorocinnamic Acid Reactivity

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2,4-Difluorocinnamic acid. These calculations provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are key determinants of the molecule's reactivity. niscpr.res.innih.gov

The electronic structure of cinnamic acid derivatives is characterized by a π-conjugated system that includes the phenyl ring, the acrylic acid side chain, and the carboxyl group. researchgate.net The introduction of two highly electronegative fluorine atoms at the 2- and 4-positions of the phenyl ring significantly perturbs this electronic system. Fluorine acts as a strong electron-withdrawing group via the inductive effect, which can decrease the electron density in the aromatic ring. researchgate.netnih.gov This withdrawal of electron density can influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study hyperconjugative interactions and charge delocalization. niscpr.res.innih.gov In fluorinated cinnamic acids, NBO analysis can quantify the stability arising from electron delocalization from filled orbitals to empty orbitals, providing insight into the electronic effects of the fluorine substituents.

Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can be employed to explore potential reaction pathways. scienceopen.com These computational techniques systematically map out the potential energy surface to identify transition states and intermediates, thereby elucidating complex reaction mechanisms without prior assumptions. scienceopen.com For this compound, such methods could be used to predict its behavior in various chemical transformations, such as addition reactions at the double bond or nucleophilic aromatic substitution, revealing how the fluorine atoms direct the course of the reaction.

Table 1: Calculated Electronic Properties of a Related Fluorinated Cinnamic Acid (4TFCA) using DFT (Data derived from studies on analogous compounds to illustrate typical quantum chemical outputs)

ParameterValueSignificance
HOMO Energy-0.300 eVRelates to the ability to donate electrons.
LUMO Energy-0.098 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)0.202 eVIndicator of chemical reactivity and stability. mdpi.com
Dipole Moment2.01 DebyeInfluences solubility and intermolecular interactions.
Total Energy-103.81 kcal/molThermodynamic stability of the molecule. niscpr.res.in

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and non-covalent interactions with their environment. nih.gov For this compound, MD simulations can map its conformational landscape, revealing the preferred spatial arrangements of the molecule in different environments (e.g., in vacuum, in solution, or bound to a protein).

The conformational preferences of a molecule are dictated by the rotation around its single bonds. In this compound, key dihedral angles include the rotation of the carboxylic acid group and the orientation of the phenyl ring relative to the acrylic acid chain. Fluorine substitution can significantly impact these preferences. Studies on other fluorinated molecules have shown that fluorine atoms can influence conformation through steric and electrostatic effects, including dipole-dipole interactions and hyperconjugation. nih.gov

A critical aspect of performing accurate MD simulations for fluorinated compounds is the availability of reliable force fields. Standard force fields may not adequately describe the unique electronic properties of fluorine. Therefore, the development and validation of specific parameters for fluorinated aromatic compounds are essential for obtaining meaningful simulation results. nih.gov These parameters must accurately model atomic charges, van der Waals interactions, and torsional potentials associated with the C-F bond.

MD simulations can also elucidate intermolecular interactions. By simulating this compound in a solvent box (e.g., water), one can study its hydration shell and the nature of its interactions with solvent molecules. The partial negative charge on the fluorine atoms can lead to specific interactions with water, influencing solubility and aggregation behavior. nih.gov Furthermore, simulations can model how multiple molecules of this compound interact with each other, predicting tendencies for self-assembly or crystallization. The perfluorination of aromatic compounds has been shown to strengthen van der Waals interactions, an effect that could be relevant for the difluorinated analogue as well. csic.es

Theoretical Studies on Fluorine Substitution Effects on Reactivity and Selectivity

The introduction of fluorine atoms onto an aromatic ring can have profound effects on the reactivity and selectivity of chemical reactions. researchgate.net Theoretical studies are crucial for dissecting these effects, which can be a complex interplay of inductive effects, resonance effects, and steric hindrance.

The two fluorine atoms in this compound exert a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the phenyl ring. researchgate.net This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the fluorine atoms. Computational studies can quantify this effect by calculating the electrostatic potential map and atomic charges, identifying electron-poor sites prone to nucleophilic attack.

The position of the fluorine substituents is critical for selectivity. A study on fluorine- and chlorine-substituted cinnamic acid derivatives showed that the substituent's position significantly affects bioactivity and selectivity in enzyme inhibition. nih.gov For instance, para-substituted compounds often exhibit different activity profiles compared to ortho-substituted ones. nih.gov In this compound, the ortho-fluorine can exert steric effects and may participate in through-space interactions with the acrylic acid side chain, potentially influencing its conformation and reactivity.

Fluorine's ability to alter reaction outcomes is well-documented. In some cases, it can lead to a complete reversal of regioselectivity compared to non-fluorinated analogues. rsc.org Theoretical calculations can explain such phenomena by modeling the reaction pathways for both the fluorinated and non-fluorinated reactants. By comparing the activation energies of competing transition states, researchers can predict which product will be favored and understand the electronic or steric origins of the observed selectivity. The effect of fluorine substitution on the acidity of neighboring functional groups is also significant; the pKa of the carboxylic acid group in this compound is expected to be lower (more acidic) than that of unsubstituted cinnamic acid due to the inductive effect of the fluorine atoms. sci-hub.box

Enzyme-Substrate Interactions and Catalytic Mechanisms Involving Cinnamic Acid Analogues

Computational methods, especially molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics), are widely used to investigate how small molecules like cinnamic acid derivatives interact with enzymes. nih.govnih.gov These studies are vital for understanding their mechanism of action as potential enzyme inhibitors. sinoshiny.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. analis.com.my For this compound, docking studies can be performed against various target enzymes to predict its binding mode and estimate its binding affinity. The results can reveal key non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. sinoshiny.com The fluorine atoms can participate in unique interactions, including hydrogen bonds with backbone amides or orthogonal multipolar C–F···C=O interactions, which can enhance binding affinity. nih.gov

For example, docking studies of a related compound, trans-4-(trifluoromethyl)cinnamic acid, with the histone deacetylase 8 (HDAC8) enzyme predicted a strong binding affinity, suggesting its potential as an inhibitor. niscpr.res.in Similar studies could be applied to this compound to screen for potential biological targets.

Table 2: Representative Enzyme Interactions with Cinnamic Acid Derivatives from Docking Studies

Cinnamic Acid DerivativeTarget EnzymePredicted Key InteractionsPotential Effect
Methyl ferulateMultiple Candida albicans enzymesHydrogen bonding, hydrophobic contacts nih.govAntifungal activity nih.gov
4-Fluorocinnamic Acid DerivativesAcetylcholinesterase (AChE)π-π stacking with aromatic residues, hydrogen bonds nih.govInhibition of AChE nih.govnih.gov
Cinnamic Acid AmidesDENV2 NS2B/NS3 ProteaseHydrogen bonding with catalytic triad (B1167595) residues analis.com.myAntiviral activity analis.com.my

While docking provides a static picture of the binding, QM/MM calculations can be used to model the enzymatic reaction itself. nih.gov In this hybrid method, the active site containing the substrate is treated with high-level quantum mechanics, while the rest of the protein is treated with computationally less expensive molecular mechanics. This approach allows for the study of bond-breaking and bond-forming steps within the enzyme's catalytic cycle. researchgate.net For a cinnamic acid analogue acting as a substrate or an inhibitor, QM/MM could elucidate the catalytic mechanism, calculate reaction energy barriers, and explain how the fluorine substituents on this compound influence its interaction and processing by the enzyme. nih.gov

Crystallographic Analysis and Solid State Transformations of 2,4 Difluorocinnamic Acid Structures

X-ray Diffraction Studies of Crystalline Forms and Co-crystals

X-ray diffraction is a primary analytical tool for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For 2,4-difluorocinnamic acid, single-crystal and powder X-ray diffraction would be employed to determine its crystal structure, including unit cell parameters, space group, and the precise atomic coordinates. This information is fundamental to understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a well-established strategy to modify the physicochemical properties of organic molecules. Co-crystallization of this compound with pharmaceutically acceptable co-formers could lead to new solid forms with altered solubility, stability, and bioavailability. X-ray diffraction is crucial in confirming the formation of a co-crystal and characterizing its structure, distinguishing it from a simple physical mixture of the components. The analysis would focus on identifying the new set of diffraction peaks characteristic of the co-crystal lattice and determining the hydrogen-bonding interactions between the acid and the co-former.

Table 1: Representative Crystallographic Data for a Related Cinnamic Acid Derivative (Data for trans-3,4-Difluorocinnamic acid shown for illustrative purposes)

ParameterValue
Chemical FormulaC₉H₆F₂O₂
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a (Å)3.7189
b (Å)6.4694
c (Å)32.965
α (°)90
β (°)92.198
γ (°)90

Source: PubChem CID 2733300 nih.gov

Polymorphism and Pseudopolymorphism in Fluorocinnamic Acid Systems

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the inclusion of solvent molecules within the crystal lattice, forming solvates or hydrates.

The existence of polymorphism in fluorinated cinnamic acids has been documented, suggesting that this compound may also exhibit this phenomenon. The specific placement of fluorine atoms can influence the conformational flexibility of the molecule and the landscape of possible intermolecular interactions, potentially leading to different stable or metastable crystal packings. Polymorph screening, typically involving crystallization from various solvents under different conditions, is the standard method for discovering new polymorphic forms. Each new form would be characterized by its unique X-ray diffraction pattern and thermal properties (e.g., using differential scanning calorimetry).

While no specific polymorphs of this compound are detailed in the reviewed literature, the study of related systems, such as other dichlorophenylamino)benzoic acids, highlights how subtle changes in substitution can lead to different crystalline forms ossila.com. The investigation into the polymorphism of this compound would be a critical step in its solid-state characterization, ensuring the selection of the most stable and suitable form for any potential application.

Photodimerization Kinetics and Topochemical Reactivity in the Solid State

Cinnamic acids are well-known for undergoing [2+2] photodimerization in the solid state, a reaction that is governed by the topochemical principles established by Schmidt. This principle posits that for such a reaction to occur, the reactive double bonds of adjacent molecules in the crystal lattice must be parallel and within a certain proximity, typically less than 4.2 Å. The stereochemistry of the resulting cyclobutane product is determined by the packing arrangement of the monomer molecules.

The solid-state photochemical behavior of this compound is expected to be highly dependent on its crystal packing. If the molecules adopt a head-to-head or head-to-tail arrangement that satisfies the geometric criteria, UV irradiation should induce dimerization. The kinetics of this solid-state reaction can be monitored by various techniques, including X-ray diffraction and spectroscopic methods.

Influence of Pressure on Molecular Packing and Photochemical Properties

The application of high pressure can be a powerful tool to alter the molecular packing in a crystal, thereby influencing its photochemical reactivity. For cinnamic acid derivatives, pressure can decrease the intermolecular distances, including the separation between reactive double bonds, and reduce the free space within the crystal lattice.

A comprehensive study on the influence of pressure on the [2+2] photodimerization of 2,6-difluorocinnamic acid, a close isomer of the title compound, provides significant insights into the expected behavior of this compound under pressure rsc.org. In the case of the 2,6-difluoro isomer, it was observed that the rate of photodimerization increased with pressure up to a certain point (from 0.1 MPa to 2.1 GPa) rsc.org. This was attributed to a decrease in the distance between the reactive carbon atoms of adjacent molecules and a reduction in the free space that could otherwise accommodate molecular motion unfavorable for the reaction rsc.org.

The study involved in-situ UV irradiation of the crystals at various pressures, with the structural transformations monitored step-by-step using X-ray diffraction. This allowed for a detailed analysis of the changes in unit cell parameters, the content of monomer and dimer, and the geometry of the reacting molecules as a function of both pressure and reaction progress rsc.org. It is plausible that this compound would exhibit a similar pressure-induced enhancement of its photodimerization rate, provided its initial crystal packing is amenable to the reaction.

Table 2: Effect of Pressure on the Rate of [2+2] Photodimerization of 2,6-Difluorocinnamic Acid (Data for a closely related isomer)

PressureRelative Reaction Rate
0.1 MPa1.0
0.5 GPa> 1.0
1.1 GPa>> 1.0
2.1 GPa≥ 1.1 GPa rate

Source: Adapted from CrystEngComm rsc.org. The table illustrates the trend of increasing reaction rate with pressure.

This detailed analysis of a closely related isomer underscores the profound impact that pressure can have on the solid-state reactivity of fluorinated cinnamic acids.

Biological and Pharmacological Research on 2,4 Difluorocinnamic Acid and Its Analogues

Exploration of Anticancer Activity and Cytotoxicity Mechanisms

The anticancer potential of cinnamic acid derivatives has been a subject of considerable interest, with studies exploring their ability to induce cell cycle arrest and cell death in various cancer cell lines. The strategic placement of electron-withdrawing groups, such as fluorine, on the phenyl ring is a common approach to enhance cytotoxic effects.

While specific studies focusing exclusively on 2,4-Difluorocinnamic acid are not extensively documented, the broader class of fluorinated cinnamic acid derivatives has been investigated. For instance, research on various cinnamic acid esters and amides has demonstrated significant cytotoxicity against a panel of human cancer cell lines, including cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and estrogen-receptor-positive breast cancer (MCF-7) cells. nih.gov The cytotoxic effects were found to be selective for malignant cells over normal peripheral blood mononuclear cells. nih.gov One study highlighted that the presence of electron-withdrawing groups on the aromatic rings of cinnamic acid derivatives contributed to this selective cytotoxicity. nih.gov

In a study involving novel dehydroabietic acid-based acylhydrazones, a derivative incorporating a 3,5-difluorobenzylidene moiety, N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide, demonstrated notable anticancer activity. This compound, an analogue containing a difluoro-substituted phenyl ring, exhibited an IC50 value of 2.21 μM against HeLa cells, indicating potent cytotoxicity. mdpi.com

Table 1: In Vitro Anticancer Activity of a Difluorinated Analogue

Compound Cancer Cell Line IC50 (µM)
N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide HeLa (Cervical Cancer) 2.21

This interactive table presents the 50% inhibitory concentration (IC50) of a difluorinated analogue of this compound against different cancer cell lines.

The mechanisms by which cinnamic acid derivatives exert their anticancer effects often involve the modulation of key oncogenic signaling pathways. nih.gov While the specific pathways affected by this compound have not been detailed, related compounds are known to interfere with cellular processes critical for cancer cell survival and proliferation. For example, some cinnamic acid derivatives have been shown to induce cell death, suggesting an impact on apoptotic pathways. nih.gov The disruption of the cell cycle is another mechanism attributed to this class of compounds. nih.gov The broader family of hydroxycinnamic acids has been reviewed for their anticancer potential, which is attributed to their antioxidant, anti-inflammatory, and apoptosis-inducing effects. rsc.org These effects are often mediated by inhibiting cell survival pathways and modulating gene expression. rsc.org

Assessment of Antimicrobial and Antibiofilm Efficacy

The antimicrobial properties of cinnamic acid and its derivatives have been recognized, with activity reported against a range of bacteria and fungi. nih.govmdpi.com Fluorination is a strategy that has been explored to enhance the antimicrobial potency of various compounds.

Specific data on the antibacterial spectrum of this compound is limited. However, studies on analogous compounds provide some insights. A series of novel amides of isoferulic acid, where a phenolic hydroxyl group was replaced by a difluoromethyl group, were synthesized and tested against fourteen bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.gov The results indicated that the introduction of the difluoromethyl moiety enhanced antibacterial activity and selectivity, particularly against Mycobacterium smegmatis. nih.gov This suggests that fluorinated cinnamic acid derivatives have the potential for targeted antibacterial action.

Research into the antifungal properties of fluorinated cinnamic acid derivatives has shown promising results. One study synthesized 2′,4′-difluorophenyl chalcones, which are structurally related to this compound, and evaluated their antifungal activity. researchgate.net These compounds demonstrated measurable zones of inhibition against fungal species, indicating their potential as antifungal agents. researchgate.net Another area of research has focused on the inhibition of fungal enzymes. Cinnamic acid and some of its derivatives have been shown to inhibit CYP53A15, a cytochrome P450 enzyme from the fungus Cochliobolus lunatus that is involved in detoxification. nih.gov This suggests a potential mechanism for the antifungal action of this class of compounds. nih.gov

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. eurekaselect.com Natural products and their synthetic analogues are being explored for their ability to inhibit biofilm formation or eradicate existing biofilms. researchgate.net While direct studies on this compound are scarce, research on related compounds is informative. Cinnamic acid derivatives have been shown to inhibit the formation of biofilms by Candida albicans. uniroma1.it In one study, a series of cinnamoyl esters and amides were synthesized and evaluated for their activity against C. albicans biofilms. uniroma1.it Certain derivatives showed significant inhibition of biofilm formation at low concentrations. uniroma1.it Furthermore, ultrashort tetra-peptides conjugated to hydrophobic cinnamic acid derivatives have demonstrated potent activity against resistant biofilm forms of Gram-positive pathogens like Staphylococcus aureus. nih.gov

Investigation of Antioxidant and Anti-inflammatory Properties

Cinnamic acid and its derivatives are recognized for a range of pharmacological activities, including antioxidant and anti-inflammatory effects. mdpi.comnih.gov The introduction of fluorine atoms onto the cinnamic acid scaffold can modulate these properties, making fluorinated analogues like this compound subjects of scientific interest. These compounds' therapeutic potential is often linked to their ability to counteract oxidative stress and modulate inflammatory pathways. nih.govnih.gov

Radical Scavenging Assays and Oxidative Stress Mitigation

The antioxidant capacity of cinnamic acid derivatives is frequently evaluated through their ability to scavenge free radicals and mitigate oxidative stress. nih.gov Assays involving stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) are commonly used to assess the radical scavenging activity (RSA) of these compounds. nih.govresearchgate.net Cinnamic acid itself is known to terminate radical chain reactions by donating electrons to neutralize radicals, forming stable products. mdpi.com

Derivatives of cinnamic acid have demonstrated varied but often significant radical scavenging abilities. nih.govmdpi.com For instance, studies on various N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives showed weak to moderate antiradical properties in DPPH and ABTS assays when compared to ascorbic acid. mdpi.com The most promising results in that series were for compounds 16f and 16d in the DPPH assay and compounds 17d, 17c, 17a, and 16f in the ABTS test. mdpi.com Another study on a cinnamic acid derivative, KAD-7, demonstrated its ability to protect against FeSO4-induced oxidative damage in hepatic tissue by reversing the depletion of glutathione (B108866) (GSH) and catalase (CAT) levels and reducing malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comresearchgate.net

The antioxidant properties of these derivatives are influenced by the nature and position of substituents on the phenyl ring. nih.gov While specific data on this compound's RSA is not detailed in the provided context, the general findings for related structures suggest that fluorination can influence electronic properties, which in turn could affect antioxidant potential.

Table 1: Antioxidant and Radical Scavenging Activity of Selected Cinnamic Acid Derivatives

Compound/Derivative Class Assay Findings Reference
N–[(2–arylmethylthio)phenylsulfonyl]cinnamamides DPPH Weak to moderate activity; Compound 16f showed an IC50 of 310.50 ± 0.73 µg/mL. mdpi.com
N–[(2–arylmethylthio)phenylsulfonyl]cinnamamides ABTS Weak to moderate activity; Compound 17d showed an IC50 of 419.18 ± 2.72 µg/mL. mdpi.com
KAD-7 (acrylohydrazide derivative) FeSO4-induced hepatic injury Reversed decrease in GSH and CAT; Reduced MDA levels. mdpi.comresearchgate.net
General Cinnamic Acid Analogues Anti-inflammatory Suppress oxidative stress by modulating cyclooxygenase-2, inducible NO synthase, and NF-κB levels. nih.gov

Modulation of Inflammatory Mediators

Inflammation is a complex biological response involving various mediators, including cytokines, prostaglandins, and leukotrienes. archivesofmedicalscience.comfrontiersin.org Cinnamic acid and its analogues have been shown to possess anti-inflammatory properties by modulating these mediators. nih.gov They can suppress oxidative stress, which is closely linked to inflammation, by influencing key enzymes and transcription factors like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB). nih.govmdpi.com

The inflammatory process involves the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). aopwiki.orgmdpi.com The anti-inflammatory effect of certain compounds can be measured by their ability to reduce the levels of these cytokines. nih.gov For example, some short-chain fatty acids, which can be seen as structural analogues to parts of the cinnamic acid structure, modulate inflammation by regulating the production of TNF-α, IL-12, and IL-6. aopwiki.org While direct studies on this compound's effect on specific inflammatory mediators are not extensively covered, the known anti-inflammatory activities of the broader cinnamic acid class suggest a potential for such interactions. nih.govmdpi.com The structural modifications, including fluorination, on the cinnamic acid backbone are explored to enhance these anti-inflammatory effects. nih.gov

Enzyme Inhibition Studies and Mechanistic Investigations (e.g., Tyrosinase Inhibition, Decarboxylase Interactions)

Fluorinated compounds, including derivatives of this compound, are of significant interest in enzyme inhibition studies due to the unique properties of the fluorine atom. nih.govresearchgate.net Fluorine's high electronegativity and small size can lead to potent and specific interactions with enzyme active sites. mdpi.com

One of the key enzymes studied in relation to cinnamic acid derivatives is tyrosinase. semanticscholar.orgrsc.org Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govnih.gov A study of cinnamic acid–eugenol esters found that many of these compounds exhibited significant tyrosinase inhibitory activity, with some being more potent than the reference compound, kojic acid. nih.gov For example, compound c27, which features a 3,4-dihydroxy substitution pattern on the cinnamic acid ring, was found to be a reversible, mixed-type inhibitor of tyrosinase. nih.gov The study suggested that this inhibition involves the compound binding to a site on the enzyme, causing a conformational change in its structure. nih.gov

Regarding decarboxylases, fluorinated molecules have been developed as potent inhibitors. For instance, α-difluoromethylornithine (DFMO) is a well-known inhibitor of ornithine decarboxylase (ODC). nih.gov Its mechanism involves a pyridoxal (B1214274) phosphate (B84403) (PLP)-assisted decarboxylative elimination of a fluoride (B91410) ion, which generates a reactive Michael acceptor that covalently binds to a cysteine residue in the enzyme's active site. nih.gov The interactions between another decarboxylase, glutamate (B1630785) decarboxylase (GAD), and its cofactor PLP are crucial for its activity, and different isoforms of the enzyme show distinct binding kinetics. nih.gov The established use of fluorinated analogues as "suicide substrates" or mechanism-based inactivators for decarboxylases highlights a potential area of investigation for compounds like this compound. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Cinnamic Acid Derivatives

Compound IC50 (µM) Inhibition Type Reference
Cinnamic acid–eugenol ester (c27) 3.07 ± 0.26 Reversible, Mixed-type nih.gov
Kojic Acid (Reference) 14.15 ± 0.46 Not Specified nih.gov
2-O-β-glucopyranosyloxy-4-methoxy-hydrocinnamic acid (1) 220 Noncompetitive nih.gov
Dihydromelilotoside (3) 310 Noncompetitive nih.gov
2-O-β-glucosyloxy-4-methoxy trans-cinnamic acid (5) 370 Noncompetitive nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Cinnamic Acid Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. For cinnamic acid derivatives, SAR studies have revealed key insights into their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. mdpi.comnih.gov

The position and nature of substituents on the phenyl ring of the cinnamic acid scaffold are determinant factors for biological efficacy. nih.gov In the context of enzyme inhibition, a study on fluorinated and chlorinated cinnamic acid derivatives as cholinesterase inhibitors found that the substitution pattern significantly affects activity and selectivity. nih.govresearchgate.net For instance, compounds with a para-substituted fluorine or chlorine atom generally showed potent activity against acetylcholinesterase (AChE) but poor activity against butyrylcholinesterase (BChE), while ortho-substituted analogues tended to show the opposite effect. nih.gov The presence of an α,β-unsaturated bond in the cinnamic acid structure is also considered important for some biological activities. mdpi.com

In SAR studies of tyrosinase inhibitors, the introduction of phenolic hydroxyl groups onto the cinnamic acid ring was found to be essential for enhancing inhibitory activity. nih.gov Specifically, a 3,4-dihydroxy substitution pattern led to the most potent inhibitor in a series of cinnamic acid-eugenol esters. nih.gov Conversely, the addition of non-hydroxy substituents like methyl, chlorine, fluorine, or methoxy (B1213986) groups did not lead to a significant improvement in activity. nih.gov This indicates that for tyrosinase inhibition, hydrogen-bonding capabilities may be more critical than the electronic modulation provided by fluorine atoms.

For other activities, halogenated substituents have been shown to increase the potency of the parent compound. mdpi.com The inclusion of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding interactions, which are critical parameters in drug design. mdpi.com

Potential as Pharmacological Leads and Drug Discovery Aspects

This compound and its analogues serve as valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance a compound's pharmacological profile, including metabolic stability, bioavailability, and binding affinity. mdpi.com Fluorinated building blocks are integral to the development of new therapeutic agents, with a significant percentage of FDA-approved drugs containing fluorine. nih.gov

The diverse biological activities of fluorinated cinnamic acids, such as antioxidant, anti-inflammatory, and enzyme-inhibiting properties, position them as promising leads for drug development. mdpi.comguidechem.com For example, trans-3,4-difluorocinnamic acid is used in the synthesis of compounds that act as 5-HT3 antagonists for use in anticancer treatments and as radiosensitizers for human lung cancer. ossila.com The ability of these compounds to inhibit enzymes like tyrosinase or cholinesterases opens avenues for developing treatments for skin hyperpigmentation or neurodegenerative diseases, respectively. nih.govnih.gov

The process of lead discovery often involves identifying natural products or synthetic compounds with desirable biological activity and then optimizing their structure to improve efficacy and safety. nih.gov Cinnamic acids, being plant metabolites, represent a natural starting point for such optimization. mdpi.com By applying synthetic modifications, such as fluorination, medicinal chemists can fine-tune the properties of the parent molecule to create novel drug candidates. nih.gov The continued exploration of compounds like this compound is therefore a key aspect of modern drug discovery efforts.

Environmental Fate and Biotransformation Pathways of Fluorocinnamic Acids

Microbial Degradation Studies of Fluorinated Cinnamic Acids

Currently, there are no published studies focusing on the microbial degradation of 2,4-Difluorocinnamic acid. Research on other compounds, like 4-fluorocinnamic acid, has shown that specific bacterial strains, such as those from the genera Rhodococcus, Arthrobacter, and Ralstonia, can utilize fluorinated aromatic acids as a source of carbon and energy. Future research would need to isolate microorganisms capable of growing on this compound and study the kinetics and efficiency of this degradation.

Identification of Biodegradation Intermediates and Pathways

Without experimental data, the biodegradation pathway for this compound can only be hypothesized. For similar compounds, degradation often initiates with the shortening of the cinnamic acid side chain via a β-oxidation mechanism. This would theoretically lead to the formation of 2,4-difluorobenzoic acid. Subsequent steps would likely involve dioxygenase-catalyzed hydroxylation of the aromatic ring, followed by ring cleavage. Identifying the specific intermediates through techniques like HPLC and mass spectrometry would be crucial to elucidating the complete metabolic pathway and determining if any persistent or toxic metabolites are formed.

Enzymology of Fluorocinnamic Acid Catabolism in Microorganisms

The specific enzymes that microorganisms might use to break down this compound are unknown. Based on pathways for analogous compounds, the initial activation of the molecule would likely be catalyzed by a CoA ligase, such as a putative "2,4-difluorocinnamoyl-CoA ligase." Subsequent enzymatic steps in the β-oxidation of the side chain would involve a hydratase, a dehydrogenase, and a thiolase. The critical steps of defluorination and aromatic ring cleavage would be catalyzed by specific dioxygenases and hydrolases, the substrate specificity of which would need to be determined.

Environmental Remediation Potential

The potential for using microorganisms for the environmental remediation of this compound is entirely dependent on the discovery and characterization of microbes that can effectively mineralize it. If such organisms are identified, they could be applied in bioremediation strategies for contaminated soil and water. However, without foundational knowledge of its biodegradability and the potential for toxic intermediate accumulation, its remediation potential remains an open question.

Emerging Applications and Interdisciplinary Research of 2,4 Difluorocinnamic Acid in Advanced Materials and Bioanalytical Systems

Application as a Matrix in Mass Spectrometry Techniques

In the field of bioanalytical chemistry, particularly in ultraviolet matrix-assisted laser desorption/ionization mass spectrometry (UV-MALDI-MS), the choice of matrix is critical for achieving high analytical sensitivity. The matrix must absorb laser energy efficiently and facilitate the ionization of the analyte molecules with minimal fragmentation. Cinnamic acid derivatives are a well-established class of matrices for this purpose.

Recent research has investigated the properties of halogenated cinnamic acid derivatives to optimize the ionization process. One such study explored the use of α-cyano-2,4-difluorocinnamic acid as a matrix for peptide analysis. The investigation focused on matching the laser wavelength with the absorption properties of the matrix to enhance the ion yield. The study compared the performance of α-cyano-2,4-difluorocinnamic acid with other cinnamic acid derivatives, such as α-cyano-4-hydroxycinnamic acid and α-cyano-4-chlorocinnamic acid. Results indicated that maximal peptide ion intensities were achieved when the laser wavelength was aligned with the peak of the matrix's absorption profile. uni-muenster.de This suggests that the specific fluorination pattern of α-cyano-2,4-difluorocinnamic acid influences its absorption characteristics, which can be leveraged to improve sensitivity in MALDI-MS applications, including mass spectrometry imaging where sample material is limited. uni-muenster.de Another product available for MALDI-MS is a mixture containing 4-Chloro-α-cyanocinnamic acid and α-Cyano-2,4-difluorocinnamic acid, indicating its relevance in this analytical technique. sigmaaldrich.com

Integration in Advanced Materials Science for Functional Polymers and Resins

While cinnamic acid and its derivatives are known precursors for advanced polymers due to their structural features, specific research detailing the integration of 2,4-Difluorocinnamic acid into functional polymers and resins is not extensively documented in the available literature. The general class of cinnamic acids is utilized for preparing polyesters, polyamides, and other polymers with applications ranging from industrial plastics to biomedical devices. rsc.org However, dedicated studies on polymers synthesized specifically from this compound were not identified in the search results.

Role in Nanomaterial Synthesis and Ligand Exchange Processes

The use of organic ligands is fundamental in controlling the synthesis, stability, and surface properties of nanoparticles. Cinnamic acid derivatives, in general, have been studied as dipolar ligands that can influence the electronic properties of nanocrystals through ligand exchange processes. researchgate.net Despite this, specific examples or detailed studies on the role of this compound as a ligand in nanomaterial synthesis or in ligand exchange processes are not present in the provided search results.

Biosensor Development and Diagnostic Applications

Electrochemical and optical biosensors are critical tools in diagnostics, and their development often relies on the functionalization of sensor surfaces with specific molecules to achieve sensitivity and selectivity. Although cinnamic acid derivatives can possess biological activities that might be relevant for biosensor applications, the search results did not yield any studies or reports on the specific use of this compound in the context of biosensor development or other diagnostic applications.

Future Research Directions and Translational Perspectives for 2,4 Difluorocinnamic Acid

Innovations in Synthetic Strategies and Green Chemistry Approaches

The development of efficient and environmentally sustainable methods for synthesizing 2,4-Difluorocinnamic acid is a key area of future research. Traditional synthetic routes, such as the Perkin or Knoevenagel reactions, often require harsh conditions and can generate significant chemical waste. bepls.comuns.ac.idmdpi.comthepharmajournal.com Modern synthetic chemistry is moving towards greener alternatives that offer higher yields, reduced environmental impact, and greater cost-effectiveness.

Innovations are centered on several key areas:

Catalysis: Palladium-catalyzed cross-coupling reactions, like the Heck reaction, provide a powerful method for forming the carbon-carbon double bond of cinnamic acid derivatives. thepharmajournal.comajol.info Future work will likely focus on developing more robust and recyclable palladium catalysts, including N-heterocyclic carbene complexes, that can function under milder, aqueous conditions. ajol.info

Biocatalysis: The use of enzymes offers a highly selective and green approach to synthesis. nih.govfao.orgdntb.gov.uanih.gov Enzymes like fluorinases, which can form carbon-fluorine bonds, and other biocatalysts could be engineered to accept fluorinated precursors, providing a sustainable pathway to this compound and its analogues. nih.govacsgcipr.org

Flow Chemistry: Continuous flow synthesis is emerging as a superior alternative to traditional batch processing. nih.gov This technology allows for precise control over reaction parameters, leading to improved safety, higher yields, and easier scalability. Implementing flow chemistry for the synthesis of cinnamic acid derivatives can significantly reduce waste and reaction times. nih.gov

Table 1: Comparison of Synthetic Approaches for Cinnamic Acid Derivatives

ApproachDescriptionAdvantagesChallenges
Traditional Methods (e.g., Perkin, Knoevenagel) Condensation of aromatic aldehydes with acid anhydrides or malonic acid. bepls.comuns.ac.idthepharmajournal.comWell-established procedures.Harsh reaction conditions, often low yields, significant waste. uns.ac.id
Palladium-Catalyzed Cross-Coupling (e.g., Heck) Reaction of an aryl halide with an alkene in the presence of a palladium catalyst. thepharmajournal.comHigh yields, good functional group tolerance.Cost and potential toxicity of palladium, need for ligands.
Biocatalysis Use of enzymes (e.g., fluorinases) to catalyze specific reaction steps. nih.govacsgcipr.orgHigh selectivity, mild reaction conditions, environmentally friendly.Limited substrate scope, enzyme stability and cost.
Flow Chemistry Reactions are performed in a continuous stream within a reactor. nih.govEnhanced safety, scalability, improved yield and purity, reduced waste. nih.govInitial setup cost, potential for clogging.

Advanced Characterization Techniques for Complex Biological Interactions

A deep understanding of how this compound interacts with biological targets at a molecular level is critical for its therapeutic development. Advanced characterization techniques are essential to elucidate these complex interactions, providing insights that can guide the design of more potent and selective molecules.

Structural Biology: High-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the precise three-dimensional structure of this compound when bound to a target protein. This information is invaluable for understanding binding modes and identifying key interactions. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. nih.gov Fluorine-19 (¹⁹F) NMR is particularly advantageous due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity to the local chemical environment. oxinst.comdiva-portal.orgacs.orgnih.gov This allows for direct observation of the ligand's binding, providing information on affinity, kinetics, and conformational changes without interference from biological background signals. nih.govresearchgate.net

Calorimetry and Other Biophysical Methods: Techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF) provide thermodynamic data on binding events. researchgate.net ITC directly measures the heat released or absorbed during binding to determine affinity (Kd), stoichiometry, and enthalpy, while DSF can be used to rapidly screen for ligand binding by measuring changes in protein thermal stability. researchgate.net

Development of Next-Generation Fluorinated Cinnamic Acid Analogues

The this compound scaffold is a promising starting point for developing next-generation therapeutic agents. Medicinal chemistry efforts will focus on creating analogues with improved potency, selectivity, and pharmacokinetic properties. The presence of the benzene (B151609) ring and acrylic acid group allows for extensive modification. nih.gov

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity will guide the design of new compounds. This includes altering the substitution pattern on the aromatic ring and modifying the carboxylic acid group. mdpi.com

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups (bioisosteres), such as tetrazoles or oxadiazoles, to potentially improve metabolic stability and cell permeability. nih.gov

Prodrug Approaches: Converting the carboxylic acid into an ester or an amide can create a prodrug. unimi.it This can enhance oral bioavailability, with the active acid being released in the body through enzymatic cleavage.

Interdisciplinary Collaborations in Pharmaceutical and Materials Sciences

The applications of this compound extend beyond medicine, creating opportunities for collaboration between pharmaceutical and materials scientists. The structural features of cinnamic acid derivatives make them valuable building blocks for advanced polymers. researchgate.netrsc.org

Drug Delivery Systems: Cinnamic acid derivatives can be incorporated into polymers to create novel biomaterials for drug delivery. researchgate.net These materials can be designed to be photoreactive, allowing for controlled release of a therapeutic agent upon exposure to light.

Bioimaging: The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, into the this compound structure could lead to the development of novel radiotracers for Positron Emission Tomography (PET) imaging. nih.govfrontiersin.orgacs.orgresearchgate.net PET is a highly sensitive, non-invasive imaging technique used in both clinical diagnostics and drug development to visualize and quantify biological processes in vivo. frontiersin.orgnih.gov

Advanced Materials: The unique properties of fluorinated compounds can be harnessed to create polymers with desirable characteristics, such as enhanced thermal stability and chemical resistance, for a wide range of industrial applications. rsc.org

Challenges and Opportunities in Fluorocinnamic Acid Research

Despite its potential, research into this compound and its analogues faces several challenges. The synthesis of specifically fluorinated compounds can be complex, and achieving high selectivity remains a significant hurdle. nih.gov Furthermore, the introduction of fluorine can alter a molecule's metabolic fate, sometimes leading to unexpected toxicity, which necessitates thorough evaluation. researchgate.netresearchgate.net

However, the opportunities are substantial. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong bonds with carbon—offer a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. researchgate.net Continued innovation in synthetic chemistry, coupled with advanced analytical techniques and interdisciplinary research, will be crucial to overcoming the challenges and fully realizing the therapeutic and technological potential of fluorocinnamic acids. nih.gov The development of new fluorinated drugs and materials will be advanced by improved computational methods for predicting the effects of fluorination on a molecule's properties and interactions. researchgate.netnih.govacs.org

Q & A

Q. What are the recommended synthetic routes for 2,4-difluorocinnamic acid, and how do reaction conditions influence yield and purity?

Synthesis typically employs Perkin condensation or Knoevenagel-Doebner modification , using fluorinated benzaldehydes and malonic acid derivatives. Fluorine substituents alter electron density, requiring precise pH control (e.g., pyridine as a catalyst) and elevated temperatures (80–120°C). Yield optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. Post-synthesis, recrystallization in ethanol/water mixtures improves purity .

Q. How can researchers validate the structural integrity of synthesized this compound?

Use X-ray crystallography (e.g., SHELXL ) to resolve the crystal structure, confirming trans-configuration and fluorine positioning. Cross-validate with NMR (¹H/¹³C/¹⁹F) and FT-IR spectroscopy to detect characteristic peaks:

  • ¹H NMR : Doublet for trans-vinyl protons (δ 6.3–7.2 ppm, J = 16 Hz).
  • ¹⁹F NMR : Distinct signals for ortho and para fluorines (δ -110 to -120 ppm).
    Discrepancies in coupling constants or unexpected peaks may indicate isomerization or impurities .

Q. What analytical methods are critical for assessing purity in this compound samples?

  • HPLC with UV detection (λ = 260 nm) quantifies purity >98%.
  • Differential scanning calorimetry (DSC) identifies polymorphic transitions (melting point ~160–165°C).
  • Elemental analysis (C, H, F) validates stoichiometric consistency. Always include internal standards (e.g., deuterated analogs) to mitigate matrix effects in spectroscopic methods .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from:

  • Sample contamination : Fluorinated compounds are prone to hydrolysis; verify storage conditions (anhydrous, inert atmosphere) .
  • Analytical variability : Compare methods (e.g., LC-MS vs. HPLC) for metabolite detection limits.
  • Biological model differences : Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure durations. Use Dunnett’s test for multi-group comparisons to minimize false positives.

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Fluorine’s high electronegativity disrupts crystal packing. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., DMSO/water) to modulate solubility.
  • Seeding : Introduce microcrystals to induce nucleation.
  • Temperature gradients : Slow cooling (0.5°C/min) reduces defects. Validate lattice parameters via WinGX and check for twinning using SHELXD .

Q. How does polymorphism in this compound affect its physicochemical properties?

Polymorphs exhibit divergent solubility and thermal stability . Characterize via:

  • Powder XRD : Identify distinct diffraction patterns.
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles.
    Computational modeling (e.g., DFT ) predicts stable polymorphs by comparing lattice energies .

Q. What experimental design considerations are critical for environmental fate studies of this compound?

  • Half-life determination : Conduct photolysis/hydrolysis assays under simulated environmental conditions (pH 5–9, UV light).
  • Adsorption studies : Use soil-column experiments with LC-MS/MS quantification.
    Account for temporal variability in field studies, as short-lived metabolites require high-frequency sampling .

Methodological Challenges and Solutions

Q. How can researchers optimize regioselective fluorination in cinnamic acid derivatives?

Fluorine’s ortho/para-directing effects complicate synthesis. Solutions:

  • Electrophilic fluorination : Use Selectfluor® or F-TEDA-BF₄ under inert conditions.
  • Protecting groups : Temporarily block reactive sites (e.g., -COOH) to direct fluorine substitution. Monitor reaction pathways via in situ ¹⁹F NMR .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Non-linear regression (e.g., Hill equation) models EC₅₀ values.
  • Bootstrap resampling quantifies confidence intervals for small datasets.
  • Address heteroscedasticity using Weighted Least Squares (WLS) . Transparent reporting of outliers and QC metrics is critical .

Emerging Research Directions

Q. How can computational tools enhance the design of this compound analogs?

  • Molecular docking : Screen analogs against target proteins (e.g., COX-2) using AutoDock Vina.
  • QSAR models : Corrogate fluorine’s impact on logP and bioavailability. Validate predictions with in vitro assays .

Q. What advanced spectroscopic techniques resolve ambiguities in fluorine-containing metabolites?

  • 19F-¹H HOESY NMR : Maps spatial proximity between fluorines and protons.
  • High-resolution mass spectrometry (HRMS) with isotopic pattern analysis distinguishes metabolites from matrix interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.